molecular formula C6H12O3 B1330753 Ethyl 4-hydroxybutanoate CAS No. 999-10-0

Ethyl 4-hydroxybutanoate

カタログ番号: B1330753
CAS番号: 999-10-0
分子量: 132.16 g/mol
InChIキー: AYPJVXQBVHCUCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 4-hydroxybutanoate, also known as ethyl 4-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a clear, colorless liquid with a caramel-like odor. This compound is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants with a strong acid such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of gamma-butyrolactone with ethanol under acidic conditions . This method is preferred due to its efficiency and high yield.

化学反応の分析

Types of Reactions: Ethyl 4-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-hydroxybutanoate serves as a key building block in the synthesis of several pharmaceutical compounds, particularly those targeting hypercholesterolemia. It is involved in the production of statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Research indicates that its derivatives, such as ethyl (S)-4-chloro-3-hydroxybutanoate, exhibit significant biological activity and can be synthesized using microbial reductases .

Case Study: Synthesis of Statins

  • Objective: To synthesize ethyl (S)-4-chloro-3-hydroxybutanoate.
  • Method: Various microbial reductases were cloned and expressed in Escherichia coli to enhance the efficiency of the synthesis process.
  • Results: High conversion rates were achieved, demonstrating the viability of using biocatalysts for producing pharmaceutical intermediates .

Food Science Applications

In the food industry, this compound is recognized for its role as a flavoring agent. It is naturally present in several alcoholic beverages, contributing to their aroma and taste profiles. Studies have shown that it can be used to detect the presence of gamma-hydroxybutyric acid (GHB) in alcoholic drinks, which has implications for forensic analysis .

Detection Methodology

  • Technique: Liquid chromatography coupled with triple quadrupole mass spectrometry was developed to quantify this compound in beverages.
  • Findings: The method demonstrated a limit of detection as low as 3.4 ng/mL, highlighting its potential utility in both food safety and forensic investigations .

Cosmetic Applications

This compound is also utilized in the cosmetic industry as a fragrance component and thickener. Its pleasant scent makes it suitable for various personal care products, enhancing user experience while providing functional benefits .

Chemical Manufacturing

Beyond its applications in pharmaceuticals and food science, this compound is important in the production of resins, plastics, and coatings. Its chemical structure allows it to act as an effective intermediate in synthesizing various industrial chemicals, thereby contributing to the development of new materials with specific properties.

Comparative Overview of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsBuilding block for statinsLowers cholesterol levels
Food ScienceFlavoring agent, forensic markerEnhances flavor profiles; aids in detection
CosmeticsFragrance component, thickenerImproves sensory attributes
Chemical ManufacturingIntermediate for resins and coatingsVersatile applications in material science

作用機序

The mechanism of action of ethyl 4-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes .

生物活性

Ethyl 4-hydroxybutanoate (E4HB) is an organic compound belonging to the class of fatty acid esters, specifically a derivative of 4-hydroxybutanoic acid. This compound has garnered attention in various fields, particularly in food science and pharmacology, due to its biological activities and applications. This article explores the biological activity of E4HB, including its synthesis, effects on fermentation processes, and potential health implications.

  • Chemical Formula : C6H12O3
  • Molecular Weight : 132.1577 g/mol
  • CAS Number : Not available
  • InChI Key : AYPJVXQBVHCUCJ-UHFFFAOYSA-N

E4HB is primarily produced by yeast during fermentation processes and can influence the flavor and aroma profiles of fermented products such as wines.

Synthesis and Production

E4HB can be synthesized through various biotechnological methods. One notable method involves the use of recombinant Escherichia coli strains that express specific enzymes for the conversion of precursor compounds into E4HB. This approach has been shown to yield high concentrations of E4HB with good enantiomeric purity .

1. Impact on Fermentation

E4HB plays a significant role in the fermentation process, especially in winemaking. Its concentration can affect the sensory characteristics of wine. Studies have shown a moderate correlation between E4HB levels and pH values in wine samples, indicating its potential impact on wine quality . Additionally, during the fermentation process, certain temperature ranges (20-26 °C) have been identified where E4HB production is optimized .

Case Study 1: Wine Fermentation

A study investigated the production of E4HB during the fermentation of apple wine. The results indicated that E4HB levels increased significantly during fermentation, contributing to the overall flavor profile. Sensory analysis confirmed that wines with higher E4HB concentrations were preferred by tasters due to their enhanced fruity aromas .

Case Study 2: Yeast Strain Variability

Research examining different yeast strains found that Saccharomyces cerevisiae produced higher amounts of E4HB compared to non-Saccharomyces strains during fermentation. This suggests that selecting specific yeast strains could optimize E4HB production in winemaking processes .

Research Findings

A summary of key research findings related to E4HB is presented in the table below:

StudyFocusKey Findings
BiocatalysisEffective synthesis using recombinant E. coli; high yields achieved (>99% ee).
Wine ProductionCorrelation between E4HB concentration and sensory quality; optimal production at specific temperatures.
PharmacologyStructural similarities to GHB; potential health implications require further investigation.
Yeast DiversityVariability in E4HB production among different yeast strains; S. cerevisiae preferred for higher yields.

特性

IUPAC Name

ethyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPJVXQBVHCUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326810
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-10-0
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?

A1: Research suggests that fermentation temperature significantly influences the concentration of this compound in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with this compound. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of this compound continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.

Q2: Beyond apple wine, in what other fermented beverages has this compound been identified as a key aroma component?

A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified this compound as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.

Q3: Is this compound found in fermented beverages other than fruit-based ones?

A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed this compound as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.

Q4: Can enzymatic treatments during winemaking affect the levels of this compound?

A4: While the provided research [] doesn't directly measure this compound levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact this compound production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.

Q5: Beyond its presence in beverages, is this compound relevant in other chemical processes?

A5: Yes, this compound is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of this compound as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.

Q6: Has the metabolism of this compound been studied in any organisms?

A6: Research has investigated the metabolic fate of this compound in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized this compound into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.

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